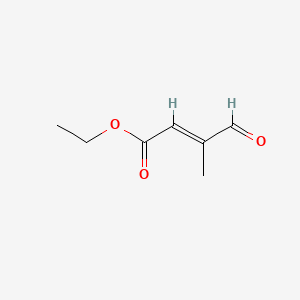

Ethyl 3-methyl-4-oxocrotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41891-38-7 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

ethyl 3-methyl-4-oxobut-2-enoate |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3 |

InChI Key |

YLFXEUMFBVGYEL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)C=O |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=O |

Canonical SMILES |

CCOC(=O)C=C(C)C=O |

Other CAS No. |

62054-49-3 41891-38-7 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 3-methyl-4-oxocrotonate CAS 17824-83-6 molecular structure

Technical Whitepaper: Ethyl 3-methyl-4-oxocrotonate

Executive Summary: The C5 Synthon Strategy

This compound (CAS 17824-83-6) represents a critical "C5" building block in the convergent synthesis of polyene natural products, particularly retinoids (Vitamin A derivatives) and carotenoids. Its structural uniqueness lies in its bifunctionality: it possesses an electrophilic aldehyde terminus and a conjugated ester terminus, separated by a methylated alkene. This arrangement allows for sequential, highly regioselective chain elongation—typically serving as the "right-hand" segment that couples with C15 "left-hand" segments (e.g.,

This guide details the structural properties, validated synthesis protocols via Selenium Dioxide (

Chemical Profile & Structural Analysis

The molecule exists primarily as two geometric isomers (

| Property | Data |

| IUPAC Name | Ethyl 3-methyl-4-oxobut-2-enoate |

| Common Name | This compound; C5-Aldehyde Ester |

| CAS Number | 17824-83-6 (Generic/Mix); 62054-49-3 ( |

| Molecular Formula | |

| Molecular Weight | 142.15 g/mol |

| Boiling Point | 195–202 °C (at 760 mmHg); ~95 °C (at 12 mmHg) |

| Density | 1.044 g/mL (20 °C) |

| Solubility | Soluble in ethanol, DCM, ether; sparingly soluble in water.[1][2][3][4] |

Structural Logic:

The compound is an

Synthesis Protocol: Allylic Oxidation

The industrial and laboratory standard for synthesizing this compound is the regioselective allylic oxidation of Ethyl Senecioate (Ethyl 3,3-dimethylacrylate) using Selenium Dioxide (

Reaction Logic:

Experimental Workflow

Reagents:

-

Ethyl 3,3-dimethylacrylate (Ethyl Senecioate) [1.0 equiv]

-

Selenium Dioxide (

) [1.1 equiv] -

Solvent: 95% Ethanol or Dioxane/Water mixture.

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, suspend pulverized

(111 g, 1.0 mol) in 95% Ethanol (600 mL). -

Addition: Add Ethyl 3,3-dimethylacrylate (128 g, 1.0 mol) slowly to the suspension.

-

Reaction: Heat the mixture to gentle reflux. The reaction is exothermic; monitor temperature. Reflux is maintained for 18–24 hours.

-

Visual Cue: The solution will darken, and red amorphous selenium (

) will precipitate as the reaction proceeds.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the precipitated metallic selenium through a Celite pad. Wash the pad with fresh ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Purification: Distill the residual dark oil under high vacuum (0.5 – 2 mmHg). Collect the fraction boiling between 85–95 °C (pressure dependent).

-

Yield: Typically 50–60%.

-

Purity Check: GC-MS or TLC (Silica, Hexane/EtOAc 4:1).

-

Mechanism Visualization: The reaction proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement, ensuring the oxygen is inserted at the allylic position without scrambling the double bond geometry.

Figure 1: Mechanistic pathway of SeO2 allylic oxidation converting the gem-dimethyl precursor to the target aldehyde.[5][6][7][8]

Applications in Retinoid Synthesis

The primary utility of this compound is in the C15 + C5 convergent synthesis .

The C15 Unit: Typically a sulfone or phosphonate derivative of

Reaction Class: Horner-Wadsworth-Emmons (HWE) or Julia Olefination. The aldehyde group of the C5 unit reacts with the nucleophilic C15 species to form the C11-C12 double bond of the retinoid skeleton. The ester group remains intact, ready for hydrolysis to Retinoic Acid or reduction to Retinol (Vitamin A).

Figure 2: Convergent synthesis strategy utilizing the C5-aldehyde ester to construct the Vitamin A skeleton.

Analytical Characterization (QC Standards)

For validation of the synthesized intermediate, the following spectral data are representative of the pure (

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 10.05 | Singlet (s) | 1H | -CHO | Aldehyde proton (deshielded) |

| 6.55 | Singlet (s) | 1H | =CH- | Vinyl proton at C2 |

| 4.25 | Quartet (q) | 2H | -O-CH2- | Ethyl ester methylene |

| 2.25 | Singlet (s) | 3H | -CH3 | Allylic methyl at C3 |

| 1.35 | Triplet (t) | 3H | -CH2-CH3 | Ethyl ester methyl |

Note: The distinct singlet at ~10.0 ppm confirms the oxidation of the methyl group to the aldehyde. A lack of splitting on the vinyl proton (6.55 ppm) indicates the geminal relationship with the methyl group is lost, but long-range coupling may broaden this peak.

Infrared Spectroscopy (IR)

-

1720 cm⁻¹: Ester Carbonyl (

) stretch. -

1680 cm⁻¹: Conjugated Aldehyde Carbonyl (

) stretch (lower frequency due to conjugation). -

1630 cm⁻¹: Alkene (

) stretch.

Handling & Safety Protocols

-

Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the corresponding carboxylic acid (Monoethyl fumarate derivative). Store under Argon or Nitrogen at 2–8 °C.

-

Toxicity: As an

-unsaturated carbonyl, it is a potent Michael acceptor. It acts as a skin and eye irritant and potential sensitizer. Use gloves and work in a fume hood. -

Waste: Selenium residues from synthesis are highly toxic. All filter cakes and aqueous waste must be segregated as hazardous heavy metal waste.

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Link

-

Organic Syntheses. Selenium Dioxide Oxidation: General Procedures. Org. Synth. 1943, Coll. Vol. 2, 441. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57652143 (this compound). Link[9]

-

AdiChemistry. Selenium Dioxide Oxidation: Mechanism and Applications. Link

Sources

- 1. 3-Ethyl-4-methylheptane.(52896-91-0) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Ethyl-4-methylheptane.(52896-91-0) 1H NMR [m.chemicalbook.com]

- 3. This compound = 97.0 GC 62054-49-3 [sigmaaldrich.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112409174A - Preparation device and method of 3, 3-methyl dimethacrylate - Google Patents [patents.google.com]

- 7. adichemistry.com [adichemistry.com]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

Literature review of ethyl 3-methyl-4-oxocrotonate in heterocycle formation

This guide serves as a technical manual for the utilization of Ethyl 3-methyl-4-oxocrotonate (EMOC) , a specialized

Executive Summary

This compound (CAS: 62054-49-3) is a highly functionalized "biselectrophile" containing a conjugated aldehyde, a trisubstituted alkene, and an ethyl ester.[1] It functions as a critical building block for pyridazinones , pyrroles , and isoprenoid chains (via Wittig olefination). Its structural duality—acting simultaneously as a Michael acceptor and a carbonyl electrophile—allows for divergent synthetic pathways controlled by reaction conditions and nucleophile hardness.

This guide details the synthesis of the reagent itself, followed by validated protocols for its conversion into bioactive heterocycles.[2][3]

Part 1: Structural Reactivity Analysis

To optimize reaction outcomes, researchers must understand the three electrophilic sites of EMOC (Structure:

| Site | Functionality | Reactivity Mode | Hard/Soft Character |

| C4 | Aldehyde | 1,2-Addition (Condensation) | Hard Electrophile (Kinetic control) |

| C3 | 1,4-Addition (Michael) | Soft Electrophile (Thermodynamic control) | |

| C1 | Ester | Acylation / Cyclization | Hard Electrophile (Requires high T or catalysis) |

Chemo-Selectivity Rule:

-

Soft Nucleophiles (e.g., thiols, cuprates) prefer C3 (Michael Addition).

-

Hard Nucleophiles (e.g., amines, hydrazines) initially attack C4 (Aldehyde) to form imines/hydrazones, often followed by cyclization onto C1 (Ester) or C3 .

Part 2: Synthesis of the Reagent (EMOC)

Commercially available EMOC can be expensive or unstable upon long-term storage. The following protocol describes its de novo synthesis via Selenium Dioxide (

Protocol: Allylic Oxidation of Ethyl 3,3-Dimethylacrylate

Reaction:

Materials:

-

Ethyl 3,3-dimethylacrylate (Ethyl senecioate) [CAS: 638-10-8]

-

Selenium Dioxide (

) -

1,4-Dioxane (Anhydrous)

-

Celite (Filter aid)

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 3,3-dimethylacrylate (100 mmol, 12.8 g) in 1,4-Dioxane (150 mL).

-

Addition: Add Selenium Dioxide (110 mmol, 12.2 g) in a single portion.

-

Reaction: Heat the mixture to reflux (101 °C) .

-

Validation Point: The solution will initially be orange/red. Within 30–60 minutes, a black precipitate (Selenium metal) will form, indicating successful oxidation.

-

-

Duration: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde product is more polar than the starting ester.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the toxic Selenium metal. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (bp ~95 °C at 12 mmHg) or flash chromatography.

Yield Expectation: 60–75%. Characterization:

-

H NMR (

Part 3: Heterocycle Formation Protocols

Workflow A: Synthesis of Pyridazin-3-ones

The reaction of EMOC with hydrazine hydrate yields pyridazinones. This scaffold is pharmacologically significant, found in cardiotonic agents (e.g., Levosimendan analogs).

Mechanism:

-

Hydrazine attacks the Aldehyde (C4)

Hydrazone intermediate. -

Nitrogen attacks the Ester (C1)

Intramolecular cyclization (loss of EtOH).

Step-by-Step Protocol:

-

Dissolution: Dissolve EMOC (10 mmol, 1.42 g) in Ethanol (20 mL).

-

Reagent Addition: Add Hydrazine Hydrate (12 mmol, 80% solution) dropwise at

. -

Cyclization: Allow to warm to room temperature, then reflux for 3 hours.

-

Validation Point: Formation of a white/off-white precipitate typically indicates pyridazinone formation.

-

-

Isolation: Cool the mixture. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Ether.

Product: 5-methyl-2H-pyridazin-3-one (or tautomer).

Workflow B: Isoprenoid Chain Extension (Wittig Reaction)

While not a heterocycle, this is the primary industrial application of EMOC (e.g., synthesis of Retinoids/Carotenoids). The aldehyde reacts selectively over the ester.

Step-by-Step Protocol:

-

Ylide Generation: In dry THF, treat an alkyl triphenylphosphonium bromide (e.g., geranyl bromide derivative) with n-BuLi (1.1 equiv) at

. Stir for 1 hour. -

Coupling: Add EMOC (1.0 equiv) dissolved in THF dropwise at

. -

Completion: Warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with hexane.-

Selectivity Note: The ester group remains intact, ready for further functionalization.

-

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent reactivity of EMOC based on the nucleophile and conditions.

Caption: Divergent synthesis pathways from EMOC. Red path indicates reagent preparation; Green indicates heterocycle formation; Yellow indicates carbon chain extension.

Part 5: Data Summary & Safety

Physical Properties Table

| Property | Data | Source |

| CAS Number | 62054-49-3 | Sigma-Aldrich [1] |

| Molecular Formula | ||

| Molecular Weight | 142.15 g/mol | |

| Boiling Point | 195–202 °C (atm) / 95 °C (12 mmHg) | Aig et al. [2] |

| Density | 1.044 g/mL | |

| Storage | 2–8 °C (Aldehyde is prone to oxidation) |

Safety Criticals

-

Selenium Dioxide: Highly toxic and oxidizing. All reactions involving

must be performed in a fume hood. Waste must be segregated as heavy metal waste. -

EMOC Stability: The aldehyde group can oxidize to the carboxylic acid (Mono-ethyl fumarate derivative) if exposed to air. Store under inert gas (Argon/Nitrogen).

References

-

Aig, E., et al. "Selenium Dioxide Oxidation of Ethyl 3,3-Dimethylacrylate." Synthetic Communications, vol. 17, no. 4, 1987, pp. 419-424. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57652143, this compound. [Link]

Sources

Methodological & Application

Step-by-step synthesis of ethyl 3-methyl-4-oxocrotonate from ethyl acetoacetate

This Application Note details the step-by-step synthesis of Ethyl 3-methyl-4-oxocrotonate (also known as the C5-aldehyde ester), a critical intermediate in the synthesis of retinoids (Vitamin A), carotenoids, and terpenes.

The protocol begins with Ethyl Acetoacetate and proceeds through a three-stage sequence: Grignard addition, acid-catalyzed dehydration, and regioselective allylic oxidation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, This compound (C

-

Disconnection: The aldehyde group at C4 is installed via the allylic oxidation of a methyl group. This reveals the precursor Ethyl 3,3-dimethylacrylate (Ethyl Senecioate).

-

Precursor Synthesis: The gem-dimethyl alkene skeleton of Ethyl Senecioate is constructed by adding a methyl group to the ketone carbonyl of Ethyl Acetoacetate , followed by dehydration.

Pathway:

Ethyl Acetoacetate

Part 2: Experimental Protocol

Stage 1: Grignard Addition (Methylation)

Objective: Convert Ethyl Acetoacetate to Ethyl 3-hydroxy-3-methylbutyrate.

Note: Ethyl acetoacetate possesses an acidic

Reagents:

-

Ethyl Acetoacetate (1.0 eq)[2]

-

Methylmagnesium Bromide (MeMgBr) (2.2 eq, 3.0 M in diethyl ether)

-

Solvent: Anhydrous Diethyl Ether or THF

-

Quenching: Saturated aqueous Ammonium Chloride (NH

Cl)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (Nitrogen or Argon).

-

Charge: Add anhydrous ether (solvent) and Methylmagnesium Bromide (2.2 eq) to the flask. Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve Ethyl Acetoacetate (1.0 eq) in a minimal amount of anhydrous ether. Add this solution dropwise to the Grignard reagent over 60 minutes.

-

Mechanistic Insight: The first equivalent of MeMgBr acts as a base, deprotonating the

-carbon to form the enolate. The second equivalent attacks the ketone carbonyl.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica gel, 20% EtOAc/Hexanes) for the disappearance of the starting keto-ester.

-

Workup: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH

Cl.-

Caution: Exothermic reaction. Evolution of methane gas.

-

-

Extraction: Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure. -

Result: Crude Ethyl 3-hydroxy-3-methylbutyrate (Colorless oil). Proceed directly to dehydration.

Stage 2: Acid-Catalyzed Dehydration

Objective: Elimination of water to form Ethyl 3,3-dimethylacrylate (Ethyl Senecioate).

Reagents:

-

Crude Ethyl 3-hydroxy-3-methylbutyrate

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq)

-

Solvent: Benzene or Toluene (for azeotropic removal of water)

Protocol:

-

Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Dissolve the crude hydroxy ester in Benzene/Toluene. Add pTsOH. Heat to reflux.

-

Monitoring: Continue reflux until water collection in the Dean-Stark trap ceases (approx. 2–4 hours).

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO

(to remove acid catalyst) and then brine. -

Purification: Dry over MgSO

and concentrate. Purify by vacuum distillation (bp ~154°C at 760 mmHg) to obtain Ethyl 3,3-dimethylacrylate .-

Yield Target: 65–75% over two steps.

-

Stage 3: Riley Oxidation (Allylic Oxidation)

Objective: Regioselective oxidation of the trans-methyl group to an aldehyde using Selenium Dioxide.

Reagents:

-

Ethyl 3,3-dimethylacrylate (1.0 eq)

-

Selenium Dioxide (SeO

) (1.1 eq) -

Solvent: 1,4-Dioxane/Water (9:1 ratio) or Ethanol

Protocol:

-

Setup: Use a fume hood (SeO

is toxic).[3] Equip a flask with a reflux condenser. -

Reaction: Dissolve Ethyl 3,3-dimethylacrylate in 1,4-Dioxane/Water. Add finely powdered SeO

. -

Heating: Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours.

-

Observation: The reaction mixture will darken as red selenium metal precipitates.

-

-

Filtration: Cool the mixture. Filter through a pad of Celite to remove the precipitated selenium metal. Wash the pad with ether.

-

Workup: Concentrate the filtrate to remove dioxane. Dilute the residue with Ether/DCM, wash with water and brine.

-

Purification: Purify by column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Product:This compound (Pale yellow liquid).

-

Selectivity: The oxidation selectively targets the methyl group trans to the ester group due to steric and electronic factors (E-isomer formation).

-

Part 3: Safety & Hazards (E-E-A-T)

| Reagent | Hazard Class | Safety Precaution |

| Selenium Dioxide (SeO | High Toxicity , Corrosive | Use predominantly in a fume hood. Avoid dust inhalation. SeO |

| Methylmagnesium Bromide | Flammable, Water-Reactive | Handle under inert atmosphere. Keep away from moisture.[4] Quench carefully to avoid violent gas evolution. |

| Benzene | Carcinogen | Substitute with Toluene where possible for the dehydration step. |

Part 4: Reaction Pathway Visualization

Caption: Step-by-step synthetic transformation from Ethyl Acetoacetate to the C5-Aldehyde Ester via Grignard methylation and Selenium Dioxide oxidation.

References

- Grignard Reaction on -Keto Esters: Cano, A., et al. "Reaction of Grignard reagents with ethyl acetoacetate: A re-examination." Synthetic Communications. (1987). Note: Confirms the necessity of excess Grignard reagent to overcome the acidic enol proton.

-

Synthesis of Ethyl 3,3-dimethylacrylate (Senecioate)

-

Smith, L. I., & Engelhardt, V. A. "The Reaction of Methylmagnesium Iodide with

-Keto Esters." Journal of the American Chemical Society, 71(8), 2671–2676. Link

-

-

Selenium Dioxide Oxidation (Riley Oxidation)

-

Trachtenberg, E. N., et al. "The Mechanism of the Selenium Dioxide Oxidation of Olefins." Journal of the American Chemical Society.[5]

-

Sharpless, K. B., & Gordon, K. M. "Selenium dioxide oxidation of olefins. Evidence for the intervention of organoselenium intermediates." Journal of the American Chemical Society, 98(1), 300–301. Link

-

-

Product Characterization & Usage

-

Sigma-Aldrich Product Sheet: "this compound". Link

-

Sources

- 1. equationchemical.com [equationchemical.com]

- 2. Ethyl acetoacetate when reacts with one mole methyl magnesium iodide then product of reaction will be : [allen.in]

- 3. adichemistry.com [adichemistry.com]

- 4. carlroth.com [carlroth.com]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Substituted Pyridines via Ethyl 3-Methyl-4-Oxocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its presence is noted in 62 FDA-approved drugs, highlighting its significance as a privileged scaffold in drug design.[1] Pyridine derivatives exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2][3] The ability to efficiently synthesize polysubstituted pyridines is therefore of paramount importance for the discovery and development of new therapeutic agents.[4] This guide provides a detailed exploration of the use of ethyl 3-methyl-4-oxocrotonate as a versatile building block for the synthesis of substituted pyridines, with a focus on the underlying chemical principles and practical experimental protocols.

Chemical Principles: Leveraging the Reactivity of this compound

This compound is a bifunctional molecule containing both an aldehyde and an α,β-unsaturated ester moiety. This unique combination of reactive sites makes it an excellent precursor for constructing heterocyclic rings through cyclocondensation reactions. Its utility in pyridine synthesis is best understood through the lens of the renowned Hantzsch pyridine synthesis.

The classical Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[5][7]

In the context of this guide, this compound can be envisioned as a specialized C4 synthon that can participate in a Hantzsch-type reaction. Its inherent structure allows for the regioselective introduction of substituents at specific positions of the resulting pyridine ring, a crucial aspect for structure-activity relationship (SAR) studies in drug discovery.

Proposed Reaction Pathway: A Modified Hantzsch-Type Synthesis

A plausible and efficient route to substituted pyridines using this compound involves its reaction with a β-ketoester (or a related active methylene compound) and a nitrogen source. The reaction proceeds through the formation of key intermediates, an enamine and a Knoevenagel condensation product, which then combine and cyclize.

The overall transformation can be depicted as follows:

Caption: Proposed reaction pathway for pyridine synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative substituted pyridine using this compound.

Protocol 1: One-Pot Synthesis of Ethyl 2,5-dimethyl-6-acetyl-1,4-dihydropyridine-3-carboxylate

This protocol outlines a one-pot synthesis of a dihydropyridine intermediate.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Acetaldehyde (1.0 eq)

-

Ammonium acetate (1.2 eq)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and ethanol (30 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Add acetaldehyde (1.0 eq) followed by ammonium acetate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Aromatization of the Dihydropyridine to the Corresponding Pyridine

The dihydropyridine intermediate can be oxidized to the stable aromatic pyridine.

Materials:

-

1,4-Dihydropyridine from Protocol 1

-

Oxidizing agent (e.g., manganese dioxide, ceric ammonium nitrate (CAN), or iodine)

-

Appropriate solvent (e.g., acetonitrile for CAN, methanol for iodine)

-

Magnetic stirrer

-

Round-bottom flask

Procedure (using Iodine as the oxidant):

-

Dissolve the crude or purified 1,4-dihydropyridine in methanol in a round-bottom flask.

-

Add iodine (1.1 eq) to the solution in portions while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC until the dihydropyridine is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude pyridine derivative by column chromatography.

Data Presentation

The following table provides hypothetical data for a series of synthesized pyridine derivatives, illustrating the versatility of this method.

| Entry | Aldehyde (R) | β-Ketoester (R') | Product | Yield (%) |

| 1 | Acetaldehyde | Ethyl acetoacetate | Ethyl 2,5-dimethyl-6-acetylpyridine-3-carboxylate | 75 |

| 2 | Benzaldehyde | Ethyl acetoacetate | Ethyl 5-methyl-2-phenyl-6-acetylpyridine-3-carboxylate | 70 |

| 3 | Formaldehyde | Methyl acetoacetate | Methyl 5-methyl-6-acetylpyridine-3-carboxylate | 68 |

| 4 | Isobutyraldehyde | Ethyl benzoylacetate | Ethyl 5-methyl-2-isopropyl-6-benzoylpyridine-3-carboxylate | 65 |

Mechanistic Insights

The reaction is believed to proceed through a series of well-established transformations:

-

Enamine Formation: The β-ketoester reacts with ammonia (from ammonium acetate) to form a nucleophilic enamine.

-

Knoevenagel Condensation: The aldehyde component of this compound can undergo a Knoevenagel condensation with the active methylene group of the β-ketoester.

-

Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated system of the Knoevenagel adduct.

-

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the 1,4-dihydropyridine ring.

-

Aromatization: The final step involves the oxidation of the dihydropyridine to the thermodynamically more stable pyridine ring.

Caption: A generalized experimental workflow for the synthesis.

Conclusion and Future Perspectives

The use of this compound as a precursor in a modified Hantzsch-type synthesis offers a strategic and efficient approach to constructing highly substituted pyridine scaffolds. The inherent reactivity and structural features of this starting material allow for a high degree of control over the final substitution pattern, which is a significant advantage in the context of medicinal chemistry and drug development. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, enabling the generation of diverse libraries of pyridine derivatives for biological screening. Further exploration of this methodology, including the use of different active methylene compounds and nitrogen sources, will undoubtedly expand its synthetic utility and contribute to the discovery of novel bioactive molecules.

References

-

Hantzsch, A. Condensation of Aldehyde-Ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft. 1881, 14 (1), 1637–1638. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

-

Scribd. Medicinal Uses of Pyridine Derivatives. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions. 2022, 3 (3), 415-422. [Link]

-

YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. 2020. [Link]

-

ResearchGate. The reaction of aromatic aldehyde, ethyl/methyl acetoacetate and... [Link]

-

PMC. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

-

Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]

-

YouTube. Preparation of Pyridines, Part 1: By Cyclocondensation. 2022. [Link]

-

PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

-

Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

-

PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

PubChem. This compound. [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. 2004. [Link]

-

Scribd. Medicinal Uses of Pyridine Derivatives. [Link]

-

Chempanda. Pyridines deep dive: Applications and side effects. [Link]

Sources

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. crescentchemical.com [crescentchemical.com]

- 4. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. scribd.com [scribd.com]

Application Notes and Protocols for the Synthesis of Retinoid Precursors Using Ethyl 3-Methyl-4-Oxocrotonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Strategic Use of Ethyl 3-Methyl-4-Oxocrotonate in Retinoid Synthesis

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their synthesis is a cornerstone of pharmaceutical research and development for applications in dermatology, oncology, and ophthalmology. A key challenge in retinoid synthesis is the stereocontrolled construction of the polyene chain. This compound has emerged as a valuable C5 building block in this endeavor, offering a strategic entry point for the elaboration of the retinoid skeleton.[1] Its bifunctional nature, possessing both an aldehyde and an α,β-unsaturated ester, allows for sequential and controlled carbon-carbon bond formation.

This guide provides a comprehensive overview and detailed protocols for the synthesis of retinoid precursors, specifically focusing on the application of this compound in the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic underpinnings of this critical transformation, offer a step-by-step experimental protocol, and discuss subsequent conversions to key retinoid compounds.

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Stereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior modification of the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[2][3] It employs a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, leading to cleaner reactions and easier purification. A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is the desired isomer for most biologically active retinoids.[4][5]

The reaction proceeds through the following key steps:

-

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a stabilized carbanion.

-

Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, the aldehyde group of this compound).

-

Oxaphosphetane Formation: The resulting intermediate collapses to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate decomposes to yield the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.

The stereochemical outcome of the HWE reaction is influenced by both thermodynamic and kinetic factors, with the formation of the more stable (E)-alkene being the predominant pathway under standard conditions.

Logical Workflow for Retinoid Precursor Synthesis

Figure 1. Synthetic workflow from β-ionone to active retinoids.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Retinoate via Horner-Wadsworth-Emmons Reaction

This protocol details the olefination of this compound with a C15 allylic phosphonate derived from β-ionone to yield ethyl retinoate.

Materials:

-

C15 Allylic Phosphonate (prepared from β-ionone)

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Phosphonate Anion:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the C15 allylic phosphonate (1.0 eq).

-

Dissolve the phosphonate in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Alternatively, for a more soluble base, a solution of KHMDS (1.1 eq) in THF can be added dropwise at -78 °C.

-

Stir the mixture at 0 °C (for NaH) or -78 °C (for KHMDS) for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear (or a homogenous suspension).

-

-

Horner-Wadsworth-Emmons Reaction:

-

In a separate flame-dried flask, dissolve this compound (1.0-1.2 eq) in anhydrous THF.

-

Cool the phosphonate anion solution to the desired reaction temperature (typically between -78 °C and 0 °C).

-

Slowly add the solution of this compound to the phosphonate anion solution via a syringe or dropping funnel over 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH4Cl solution at the reaction temperature.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude ethyl retinoate by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 2% to 10% ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield pure ethyl retinoate. A reported yield for this reaction is approximately 61%.

-

Data Presentation: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Horner-Wadsworth-Emmons | C15 Allylic Phosphonate, this compound, NaH or KHMDS | ~61% |

| 2 | Saponification | Ethyl Retinoate, Base (e.g., KOH) | High |

| 3 | Reduction | Ethyl Retinoate, DIBAL-H | ~100% |

| 4 | Oxidation | Retinol, MnO2 | ~97% |

Protocol 2: Conversion of Ethyl Retinoate to Retinoic Acid

Procedure:

-

Dissolve the purified ethyl retinoate (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (KOH) (2-5 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate to yield retinoic acid. The product can be further purified by recrystallization.

Protocol 3: Conversion of Ethyl Retinoate to Retinol

Procedure:

-

Dissolve the purified ethyl retinoate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

-

Cool the solution to -78 °C under a nitrogen atmosphere.

-

Add a solution of diisobutylaluminium hydride (DIBAL-H) (2.2 eq) in hexanes dropwise.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield retinol. Purification can be achieved by column chromatography. A reported yield for a similar reduction is approximately 100%.

Protocol 4: Conversion of Retinol to Retinal

Procedure:

-

Dissolve the purified retinol (1.0 eq) in a suitable solvent such as DCM or acetone.

-

Add activated manganese dioxide (MnO2) (5-10 eq).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Filter the reaction mixture through a pad of Celite® to remove the MnO2, washing the pad with the reaction solvent.

-

Concentrate the filtrate to yield retinal. Further purification can be performed by column chromatography if necessary. A reported yield for this oxidation is approximately 97%.

Self-Validating System and Troubleshooting

-

Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is crucial. The disappearance of the limiting reagent and the appearance of the product spot will validate the reaction's progression. Co-spotting with starting materials is recommended for accurate assessment.

-

Spectroscopic Analysis: The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The characteristic signals of the polyene chain in the NMR spectra and the molecular ion peak in the mass spectrum will validate the successful synthesis.

-

Troubleshooting:

-

Low Yield in HWE Reaction: Incomplete deprotonation of the phosphonate can be a cause. Ensure the base is fresh and the reaction is carried out under strictly anhydrous conditions. The use of KHMDS at low temperatures can sometimes improve yields compared to NaH.

-

Formation of (Z)-isomer: While the HWE reaction typically favors the (E)-isomer, the presence of certain metal cations or the use of specific phosphonates can influence the stereoselectivity. Using sodium or potassium bases generally provides high (E)-selectivity.

-

Difficult Purification: The phosphate byproduct is water-soluble and should be removed during the aqueous workup. If purification by column chromatography is challenging, ensure proper loading of the crude material and a well-chosen solvent system.

-

Conclusion

This compound serves as a highly effective and versatile C5 building block for the synthesis of retinoid precursors. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the crucial C-C bond formation, leading to the efficient construction of the retinoid backbone. The protocols outlined in this guide offer a robust framework for researchers in the field of medicinal chemistry and drug development to synthesize key retinoid compounds for further investigation and application.

References

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

Activation of retinoic acid by coenzyme A for the formation of ethyl retinoate. National Institutes of Health. [Link]

- Method of synthesis of retinoic acid.

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]

- Synthesis method of etretinate ether.

-

RETINOIC ACID SYNTHESIS AND DEGRADATION. National Institutes of Health. [Link]

-

Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML-RAR-α oncogene in acute promyelocytic leukemia. National Institutes of Health. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

Sources

Application Notes and Protocols for the Scalable Preparation of Ethyl 3-Methyl-4-Oxocrotonate

Abstract

This document provides a comprehensive guide for the scalable preparation of ethyl 3-methyl-4-oxocrotonate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for a robust and scalable synthesis. This guide emphasizes the scientific principles behind the chosen synthetic strategy, focusing on the Knoevenagel condensation of ethyl acetoacetate and acetaldehyde. It includes critical considerations for process safety, optimization, and purification, ensuring a self-validating system for producing high-purity this compound.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound (CAS No. 62054-49-3) is a versatile organic building block characterized by its reactive carbonyl and α,β-unsaturated ester functionalities.[1] This unique structural arrangement makes it a valuable precursor in a variety of carbon-carbon bond-forming reactions, including Michael additions and Knoevenagel condensations.[2][3] Consequently, this intermediate is instrumental in the synthesis of more complex molecules that form the backbone of numerous pharmaceutical agents. The efficient and scalable production of high-purity this compound is, therefore, a critical step in the drug development and manufacturing pipeline.

This application note details a scalable and reproducible protocol for the synthesis of this compound, moving from theoretical reaction mechanisms to a practical, industrially relevant process.

Strategic Approach to a Scalable Synthesis

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation reaction.[4] This method involves the reaction of an active hydrogen compound, in this case, ethyl acetoacetate, with a carbonyl compound, acetaldehyde, followed by dehydration.[4]

Mechanistic Rationale: The Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation.[4] The reaction is typically catalyzed by a weak base and proceeds through the following key steps:

-

Enolate Formation: The active methylene protons of ethyl acetoacetate are sufficiently acidic to be deprotonated by a mild base, forming a stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde to form a β-hydroxy ester intermediate.

-

Dehydration: The β-hydroxy ester readily undergoes dehydration to yield the final α,β-unsaturated product, this compound.

The use of a Dean-Stark apparatus is recommended for scalable reactions to azeotropically remove the water formed during the condensation, thereby driving the reaction equilibrium towards the product.[5][6]

Scalable Synthesis Protocol

This protocol is designed for a laboratory scale that is readily adaptable for pilot plant production.

Materials and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| Ethyl acetoacetate | Reagent | Sigma-Aldrich | |

| Acetaldehyde | Reagent | Sigma-Aldrich | |

| Piperidine | Reagent | Sigma-Aldrich | Catalyst |

| Acetic Acid | Glacial | Fisher Scientific | Co-catalyst |

| Toluene | Anhydrous | Sigma-Aldrich | Solvent |

| Anhydrous Magnesium Sulfate | Reagent | VWR | Drying agent |

| Round-bottom flask (2 L) | - | - | |

| Dean-Stark apparatus | - | - | |

| Reflux condenser | - | - | |

| Magnetic stirrer with heating mantle | - | - | |

| Fractional distillation setup | - | - |

Experimental Workflow Diagram

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Procedure

-

Reactor Setup: Assemble a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a dropping funnel.

-

Charging Reagents: To the flask, add toluene (800 mL), ethyl acetoacetate (260 g, 2.0 mol), and a catalytic amount of piperidine (17 g, 0.2 mol) and glacial acetic acid (12 g, 0.2 mol).

-

Addition of Acetaldehyde: Slowly add acetaldehyde (97 g, 2.2 mol) to the reaction mixture through the dropping funnel over a period of 30 minutes with gentle stirring. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected (approximately 4-6 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with water (2 x 300 mL) and then with brine (300 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Expected Yield and Product Characterization

| Parameter | Value |

| Theoretical Yield | 284.3 g |

| Expected Actual Yield | 213-241 g (75-85%) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 195-202 °C (lit.) |

| Density | 1.044 g/mL at 20 °C (lit.) |

The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Process Optimization and Scale-Up Considerations

Scaling up chemical reactions requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[7]

Heat Management

The Knoevenagel condensation is an exothermic reaction. During scale-up, the surface area-to-volume ratio decreases, which can lead to challenges in heat dissipation.[8] A semi-batch process, where acetaldehyde is added portion-wise, is recommended to control the reaction temperature.[8] For pilot-scale production, a jacketed reactor with controlled heating and cooling is essential.

Byproduct Removal

The continuous removal of water via a Dean-Stark apparatus is crucial for driving the reaction to completion.[9] In a larger-scale setup, the efficiency of the condenser and the design of the trap are critical for effective water separation.

Purification at Scale

Fractional distillation under reduced pressure is the most suitable method for purifying this compound on a large scale. The efficiency of the distillation column (number of theoretical plates) will determine the final purity of the product.

Safety and Hazard Management

A thorough risk assessment should be conducted before performing this synthesis, especially at a larger scale.[10]

Reagent Hazards

-

Acetaldehyde: Highly flammable, volatile, and an irritant. Handle in a well-ventilated fume hood.

-

Piperidine: Flammable, toxic, and corrosive. Avoid contact with skin and eyes.

-

Toluene: Flammable and has known health effects with prolonged exposure. Use with adequate ventilation.

Process Safety

-

Exothermic Reaction: The reaction is exothermic, and appropriate cooling measures must be in place to prevent a runaway reaction.

-

Pressure Build-up: The reaction generates water vapor. The system should not be sealed to avoid pressure build-up.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers and production chemists can confidently synthesize this important pharmaceutical intermediate with high yield and purity.

References

-

Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

-

Chemistry for everyone. (2024, February 18). Knoevenagel condensation. WordPress.com. Retrieved from [Link]

-

Education in Chemistry. (n.d.). Dean-Stark apparatus | Resource. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]

-

Intratec. (n.d.). Ethyl Acetate Production from Acetaldehyde. Retrieved from [Link]

-

H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

-

YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]

-

Blucher Proceedings. (n.d.). The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring this compound: A Guide for Researchers and Manufacturers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Quora. (2014, July 27). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. Retrieved from [Link]

-

ResearchGate. (2023, February 15). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Retrieved from [Link]

-

RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

-

How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]

-

SciELO. (2012, March 29). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid. Retrieved from [Link]

-

ChemAnalyst. (2025, October 13). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]

-

fedOA. (n.d.). Innovative processes for the production of acetaldehyde, ethyl acetate and pure hydrogen by ethanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of this compound in Polymer Science. Retrieved from [Link]

- Google Patents. (n.d.). Process for ethyl acetate production.

-

ResearchGate. (n.d.). The reaction between α,β-unsaturated keto ester and acetone. a. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4-nitrobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from [Link]

-

University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

PMC. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]

-

PMC. (2022, April 19). Impact of the Acetaldehyde-Mediated Condensation on the Phenolic Composition and Antioxidant Activity of Vitis vinifera L. Cv. Merlot Wine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

-

YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]

- The Journal of Organic Chemistry. (2009, 11, 4258-4261). An (E)- and (Z)

Sources

- 1. nbinno.com [nbinno.com]

- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 6. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. fauske.com [fauske.com]

- 9. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 10. mt.com [mt.com]

Troubleshooting & Optimization

Removing unreacted ethyl acetoacetate from ethyl 3-methyl-4-oxocrotonate

Topic: Removing unreacted ethyl acetoacetate (EAA) from ethyl 3-methyl-4-oxocrotonate (EMOC). Ticket ID: CHEM-PUR-8821 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

Separating ethyl acetoacetate (EAA) from This compound (EMOC) presents a classic challenge in process chemistry: both are functionalized esters with similar polarities, yet they possess distinct thermal and chemical sensitivities.[1][2]

-

The Challenge: EAA (bp ~181°C) and EMOC (bp ~195–202°C) have overlapping boiling point ranges at atmospheric pressure.[1] Furthermore, EMOC contains a conjugated aldehyde system susceptible to polymerization or decomposition above 110°C.[1][2]

-

The Solution: The most effective purification strategy depends on your scale and purity requirements.[1] We recommend Fractional Vacuum Distillation for bulk removal (>10g) and Flash Chromatography for high-purity applications (<10g or final polish).[1][2]

Troubleshooting Guide: Select Your Workflow

Module 1: Fractional Vacuum Distillation (Bulk Scale)

Recommended for: >10g scale, removing bulk EAA.[1][2]

User Issue: "I tried distilling at atmospheric pressure, but the product turned into a black tar."

Root Cause: EMOC is thermally unstable at its atmospheric boiling point (~200°C).[1] Prolonged heating causes polymerization of the

Protocol: You must lower the boiling point below 100°C using high vacuum.

-

Setup: Use a fractional distillation apparatus with a Vigreux column (at least 15 cm) or a packed column to ensure efficient separation of the close-boiling fractions.[1]

-

Vacuum: Apply a vacuum of <12 mmHg (ideally <5 mmHg).

-

Fractions:

-

Critical Check: Do not let the bath temperature exceed 130°C. If the temperature rises without distillation, stop; your vacuum is insufficient.

ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The boiling point difference (

T) expands slightly under vacuum, making separation easier than at atmospheric pressure. EAA is significantly more volatile than EMOC.[1]

Module 2: Flash Column Chromatography (High Purity)

Recommended for: <10g scale, or final polishing after distillation.[1][2]

User Issue: "The spots on my TLC are overlapping or streaking."

Root Cause: EAA exists in equilibrium between keto and enol forms.[1] The enol form can interact strongly with silica, causing "streaking" (tailing) that contaminates the EMOC band.[1]

Protocol:

-

Stationary Phase: Standard Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase:

-

Start with 100% Hexanes to elute non-polar impurities.[1]

-

Ramp to 5% Ethyl Acetate in Hexane . EAA typically elutes before EMOC in this system, but close monitoring is required.

-

If separation is poor, switch to Dichloromethane (DCM) / Hexane (1:1) .[1] The selectivity of DCM often resolves the keto-ester (EAA) from the conjugated aldehyde-ester (EMOC) better than EtOAc.[1][2]

-

-

Loading: Do not overload the column (<1% w/w sample to silica) to prevent band broadening.[1]

Module 3: Aqueous Partitioning (The "Quick Wash")

Recommended for: Preliminary cleanup before distillation.[1]

User Issue: "I have a huge excess of EAA. Can I wash it out?"

Root Cause: EAA is moderately soluble in water (~11g/100mL at 20°C) due to its active methylene and ester groups.[1] EMOC, being more lipophilic (C7 vs C6, plus conjugation), is less soluble.[1][2]

Protocol:

-

Dissolve the crude mixture in Diethyl Ether or MTBE (avoid DCM as it traps water emulsions).[1]

-

Wash 3x with cold water .[1] This will remove a significant portion of the unreacted EAA.[1]

-

Warning: Do NOT use basic washes (NaOH, NaHCO3).[1]

Visual Workflow: Decision Logic

Figure 1: Decision tree for selecting the appropriate purification method based on scale and purity needs.

Frequently Asked Questions (FAQ)

Q1: Can I use sodium bisulfite (

Q2: How do I quickly confirm if EAA is still present without running an NMR?

A: Use the Ferric Chloride (

-

Method: Dissolve a drop of your fraction in ethanol and add 1 drop of 1% aqueous

. -

Result: EAA (enol form) turns the solution a deep violet/red .[1] EMOC typically shows no rapid color change (or only faint yellow).[1] This is a highly sensitive qualitative test for

-keto esters.

Q3: My EMOC product solidified in the receiver flask. Is this normal? A: Yes, if high purity. While often a liquid at room temperature, pure EMOC can crystallize (Melting Point ~2-8°C storage recommended, some isomers solidify near RT).[1][2] If it solidifies, gently warm the receiver flask with a heat gun to transfer.[1]

Q4: Why does my EAA impurity show up as two spots on TLC? A: EAA exists in keto-enol tautomerism.[1][2] On silica, these tautomers can separate slightly or cause streaking.[1][2] The lower spot is usually the enol form, which is more polar and interacts with the silanols of the stationary phase.[1]

References

-

Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from [1][2][5]

-

Organic Syntheses. Ethyl Acetoacetate Purification and Properties. Org. Synth. 1926, 6,[1][2][6] 36. Retrieved from [1]

-

National Oceanic and Atmospheric Administration (NOAA). Ethyl Acetoacetate Chemical Datasheet. CAMEO Chemicals.[1][7] Retrieved from [1][2]

-

ChemicalBook. this compound Properties and Boiling Points. Retrieved from [1][2]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl methyl carbonate | 623-53-0 [chemicalbook.com]

- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 4. Buy Ethyl Aceto Acetate at Affordable Rates, CAS No: 141-97-9 [leochemo.in]

- 5. This compound = 97.0 GC 62054-49-3 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Technical Support Center: Stabilization of Ethyl 3-Methyl-4-Oxocrotonate in Solution

Welcome to the technical support center for ethyl 3-methyl-4-oxocrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilization of this compound in various solution-based applications. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Section 1: Understanding the Instability of this compound

This compound is a versatile building block in organic synthesis, particularly for isoprenoids.[1][2] However, its utility is often challenged by its inherent instability in solution. The molecule possesses two key reactive functional groups: a β-keto ester and an α,β-unsaturated carbonyl system.[1] This dual reactivity makes it susceptible to several degradation pathways.

Key Degradation Pathways

-

Hydrolysis and Decarboxylation: Like other β-keto esters, this compound can undergo hydrolysis of the ethyl ester to form the corresponding β-keto acid.[3] This intermediate is often unstable and can readily decarboxylate, especially when heated under acidic or basic conditions, leading to the formation of a ketone and carbon dioxide.[3][4]

-

Polymerization: The α,β-unsaturated carbonyl moiety makes the compound prone to polymerization, particularly in the presence of light, heat, or radical initiators.[5]

-

Nucleophilic Addition: The conjugated system is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or Michael addition).[1][6] This can lead to the formation of various adducts, depending on the nucleophiles present in the solution.

Below is a diagram illustrating the primary degradation pathways.

Caption: Figure 1: Primary Degradation Pathways of this compound

Section 2: Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is turning yellow and showing a decrease in purity over time. What is happening?

A1: The yellowing of your solution is a common indicator of degradation, likely through polymerization of the α,β-unsaturated system. The decrease in purity, often observed by GC-MS or NMR, can also be attributed to hydrolysis and subsequent decarboxylation. To mitigate this, it is crucial to store the compound under optimal conditions.

Q2: What are the ideal storage conditions for this compound in its neat form and in solution?

A2:

-

Neat Compound: The pure liquid should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.[2]

-

In Solution: For short-term storage, prepare solutions fresh. For longer-term storage, use a dry, aprotic solvent and store at low temperatures (-20°C to -80°C). Storage in organic solvents can also inhibit oxidation.[7]

Q3: How does pH affect the stability of this compound in aqueous or protic solutions?

A3: The stability is highly pH-dependent.

-

Acidic Conditions (pH < 6): Acidic conditions can catalyze the hydrolysis of the ester group.[8] The resulting β-keto acid is prone to rapid decarboxylation, especially with heating.[4]

-

Neutral to Slightly Alkaline Conditions (pH 7-8): In this range, the rate of hydrolysis may be reduced compared to acidic or strongly basic conditions. For the corresponding β-keto acid, a neutral to slightly alkaline pH can help stabilize it by keeping it in its deprotonated (carboxylate anion) form, which is less susceptible to decarboxylation.[4]

-

Strongly Basic Conditions (pH > 9): Strong bases will accelerate ester hydrolysis (saponification) and can also promote other reactions like aldol-type condensations.

Q4: I am observing inconsistent results in my reactions involving this compound. Could this be due to its instability?

A4: Absolutely. The presence of degradation products can lead to the formation of side products and lower yields of your desired product. It is essential to use a fresh, pure sample of this compound for each experiment or to verify the purity of your stock solution before use.

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Caption: Figure 2: Troubleshooting Experimental Issues

| Observed Issue | Potential Cause | Recommended Action |

| Low reaction yield | Degradation of starting material | Verify the purity of this compound before use. Prepare solutions fresh. |

| Formation of multiple side products | Polymerization or side reactions of degradation products | Run the reaction under an inert atmosphere and protect from light. Consider using radical inhibitors if polymerization is suspected. |

| Inconsistent analytical results (e.g., GC-MS) | Decomposition in the GC inlet | Derivatize the compound with a protecting group (e.g., methoxime) to block the reactive carbonyl group before analysis.[7] Lower the injector temperature if possible. |

| Solution color change (yellowing/browning) | Polymerization | Discard the solution and prepare a fresh one. Ensure proper storage of the neat compound and solutions. |

| Precipitate formation in solution | Polymerization or insolubility of degradation products | Filter the solution before use if a precipitate is observed, but it is highly recommended to use a fresh solution. |

Section 4: Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound in an organic solvent for improved stability.

Materials:

-

This compound (≥97.0% purity)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)

-

Inert gas (argon or nitrogen)

-

Oven-dried glassware

-

Syringes and needles

Procedure:

-

Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and cooled under a stream of inert gas.

-

Add the desired volume of anhydrous solvent to the reaction vessel via syringe.

-

Sparge the solvent with the inert gas for 15-20 minutes to remove dissolved oxygen.

-

Carefully weigh the required amount of this compound in a separate vial and dissolve it in a small amount of the sparged solvent.

-

Transfer the solution to the main reaction vessel via syringe.

-

Seal the vessel under a positive pressure of the inert gas.

-

Store the solution at -20°C to -80°C and protect it from light.

-

Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

Protocol 2: Monitoring Stability using UV-Visible Spectroscopy

This protocol provides a general method for monitoring the stability of this compound in solution over time by observing changes in its UV-Vis absorbance spectrum.

Materials:

-

Stock solution of this compound

-

Solvent used for the stock solution (as a blank)

-

UV-transparent cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent to an appropriate concentration for UV-Vis analysis (typically resulting in an absorbance maximum between 0.5 and 1.0).

-

Record the initial UV-Vis spectrum of the solution at time t=0. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

-

Store the solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

-

At regular time intervals (e.g., every hour, day, or week), record the UV-Vis spectrum of the solution.

-

Analyze the data by plotting the absorbance at λmax versus time. A decrease in absorbance indicates degradation of the parent compound. The appearance of new peaks may suggest the formation of degradation products.

Data Interpretation: A stable solution will show minimal change in its UV-Vis spectrum over time. A significant decrease in the primary absorbance peak or the growth of new peaks indicates instability under the tested conditions.

| Time Point | Absorbance at λmax | Appearance of New Peaks (Yes/No) |

| 0 hours | 0.850 | No |

| 24 hours | 0.835 | No |

| 48 hours | 0.820 | Yes (shoulder at lower wavelength) |

| 1 week | 0.750 | Yes |

This is example data for illustrative purposes.

References

-

ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

-

Kuwajima, I., et al. (2021). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 13(9), 1635-1643. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 12(9), 1234. Retrieved from [Link]

-

YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-3327230) | 41891-38-7 [evitachem.com]

- 2. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. aklectures.com [aklectures.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Chromatographic Resolution of Ethyl 3-Methyl-4-Oxocrotonate Isomers

Welcome to the technical support center for the chromatographic analysis of ethyl 3-methyl-4-oxocrotonate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the separation of the geometric isomers of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve robust and reproducible separations.

Understanding the Challenge: The E/Z Isomers of this compound

This compound, an α,β-unsaturated keto-ester, can exist as two geometric isomers: the E (trans) and Z (cis) forms. These isomers arise from the restricted rotation around the carbon-carbon double bond. While they share the same chemical formula and connectivity, their spatial arrangement differs, leading to subtle but significant differences in their physicochemical properties.[1][2] The Z-isomer, with the higher priority groups on the same side of the double bond, typically has a different dipole moment and steric profile compared to the E-isomer, where they are on opposite sides.[3][4][5] These differences are the foundation upon which chromatographic separation is built.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

This is the most common challenge, where the isomers co-elute or are only partially separated.

-

Insufficient Selectivity of the Stationary Phase: The stationary phase is not interacting differently enough with the two isomers.

-

Solution (HPLC):

-

Normal-Phase Chromatography (NPC): This is often the preferred method for separating geometric isomers due to its sensitivity to small differences in polarity and structure. The polar stationary phase can interact differently with the dipole moments of the E and Z isomers.

-

Action: Employ a silica or cyano (CN) column.

-

-

Reversed-Phase Chromatography (RPC): While less common for this type of separation, it can be effective, especially with specialized stationary phases.

-

Action: Use a C18 column with high shape selectivity or a phenyl-hexyl column that can offer π-π interactions.

-

-

-

Solution (GC):

-

-

Inappropriate Mobile Phase Composition: The mobile phase may be too strong or too weak, or it may not be optimized to enhance the subtle differences between the isomers.

-

Solution (HPLC):

-

NPC: Start with a non-polar mobile phase like hexane or heptane and a small amount of a more polar modifier like isopropanol (IPA) or ethanol.

-

Action: Perform a gradient elution or systematically vary the percentage of the polar modifier in isocratic runs (e.g., from 1% to 10% IPA in hexane).

-

-

RPC: Use a standard mobile phase of acetonitrile or methanol with water.

-

Action: Adjust the organic modifier-to-water ratio. Sometimes, switching from acetonitrile to methanol (or vice versa) can alter selectivity.

-

-

Mobile Phase Additives: Small amounts of additives can sometimes improve resolution by interacting with the analytes or the stationary phase.[8][9][10]

-

Action: For RPC, consider adding 0.1% formic acid or acetic acid to the mobile phase.

-

-

-

-